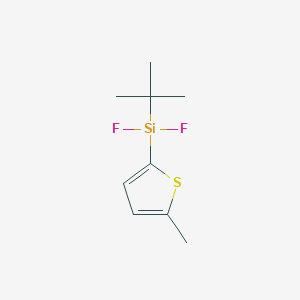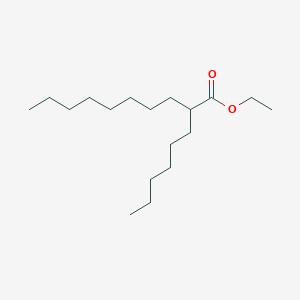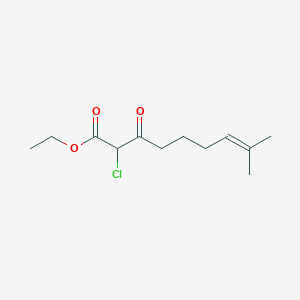
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is a chemical compound with the molecular formula C22H26Br2N2 and a molecular weight of 478.26 g/mol . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and pentyl groups in its structure makes it a unique compound with specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline typically involves the bromination of 3,8-dipentyl-1,10-phenanthroline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Reactions: As a derivative of 1,10-phenanthroline, it can form coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coordination Complex Formation: Metal salts like copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coordination Complexes:
科学研究应用
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their electronic and catalytic properties.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential use in medicinal chemistry.
Analytical Chemistry: Employed in the detection and quantification of metal ions in various samples.
作用机制
The mechanism of action of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, stabilizing the complex and influencing its electronic properties. This coordination can affect various molecular pathways, depending on the metal ion and the specific application.
相似化合物的比较
Similar Compounds
4,7-Dibromo-1,10-phenanthroline: Lacks the dipentyl groups, making it less hydrophobic and potentially altering its coordination behavior.
3,8-Dipentyl-1,10-phenanthroline:
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry but lacks the specific properties imparted by the bromine and pentyl groups.
Uniqueness
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is unique due to the presence of both bromine and pentyl groups, which enhance its hydrophobicity and reactivity. These modifications make it suitable for specific applications in materials science and coordination chemistry that its simpler analogs may not be able to achieve.
属性
CAS 编号 |
851040-71-6 |
|---|---|
分子式 |
C22H26Br2N2 |
分子量 |
478.3 g/mol |
IUPAC 名称 |
4,7-dibromo-3,8-dipentyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H26Br2N2/c1-3-5-7-9-15-13-25-21-17(19(15)23)11-12-18-20(24)16(10-8-6-4-2)14-26-22(18)21/h11-14H,3-10H2,1-2H3 |
InChI 键 |
DGTHKZNETJTUTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CN=C2C(=C1Br)C=CC3=C(C(=CN=C32)CCCCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)



